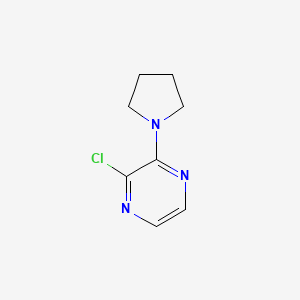

2-Chloro-3-pyrrolidin-1-ylpyrazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-pyrrolidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNSGOWGHKGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Pyrrolidin 1 Ylpyrazine

Direct Nucleophilic Aromatic Substitution (SNAr) Approaches

The most straightforward pathway to 2-Chloro-3-pyrrolidin-1-ylpyrazine involves the direct reaction of a dihalogenated pyrazine (B50134) with pyrrolidine (B122466). This approach leverages the inherent reactivity of the pyrazine system towards nucleophiles.

The primary starting material for this synthesis is 2,3-dichloropyrazine (B116531). In this precursor, the two chlorine atoms serve as suitable leaving groups for nucleophilic substitution. The reaction involves the monosubstitution of one chlorine atom by the secondary amine, pyrrolidine.

The reaction proceeds by the nucleophilic attack of the pyrrolidine nitrogen atom on one of the electrophilic carbon atoms of the pyrazine ring bearing a chlorine atom. Since the two positions (C2 and C3) in 2,3-dichloropyrazine are electronically and sterically equivalent, the initial attack is not regioselective between these two positions and yields a single monosubstituted product. A similar, well-documented reaction is the conversion of 2,3-dichloropyrazine to 2-amino-3-chloropyrazine (B41553) upon reaction with ammonia (B1221849). google.com The successful synthesis of this analogue underscores the viability of using amines as nucleophiles to displace a single chloride from the dihalopyrazine core.

Table 1: Properties of the Key Precursor: 2,3-Dichloropyrazine

| Property | Value | Reference |

| CAS Number | 4858-85-9 | sigmaaldrich.com |

| Molecular Formula | C₄H₂Cl₂N₂ | sigmaaldrich.com |

| Molecular Weight | 148.98 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow solid | - |

| Density | 1.431 g/mL at 25 °C | sigmaaldrich.com |

This interactive table provides key physical and chemical properties of the common precursor used in the synthesis of this compound.

The efficiency and yield of the SNAr reaction are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the use of a base or catalyst.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the intermediate complex and facilitate the reaction. Suitable solvents include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. googleapis.com

Temperature: The reaction temperature can be varied to control the reaction rate. Typical temperatures range from ambient temperature to elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction time without promoting side reactions. googleapis.com

Base: A base is typically required to neutralize the hydrochloric acid (HCl) formed during the substitution, driving the reaction to completion. Common bases include inorganic carbonates like cesium carbonate (Cs₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). The choice of base can influence the reaction rate and selectivity.

Table 2: General Conditions for SNAr on Chloropyrazines

| Parameter | Condition | Rationale | Reference |

| Nucleophile | Pyrrolidine | The amine reactant that displaces the halide. | - |

| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents stabilize the charged intermediate. | googleapis.com |

| Temperature | 0 °C to 100 °C | Controls reaction rate; optimized for specific substrates. | googleapis.com |

| Base | Et₃N, Cs₂CO₃ | Scavenges the HCl by-product to drive the equilibrium. | - |

This interactive table summarizes typical reaction conditions for the nucleophilic aromatic substitution on chloropyrazine substrates.

The synthesis of this compound via this route follows the classical SNAr mechanism. This is a two-step process:

Nucleophilic Addition: The nitrogen atom of pyrrolidine attacks one of the carbon atoms attached to a chlorine, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two ring nitrogens is crucial for stabilizing this intermediate.

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion, yielding the final product.

The regioselectivity of SNAr reactions becomes a critical consideration when the pyrazine ring is already substituted. Studies on 2-substituted 3,5-dichloropyrazines have shown that an electron-donating group (EDG) at the C2 position directs the incoming nucleophile to the C3 position, whereas an electron-withdrawing group (EWG) directs it to the C5 position. This regioselectivity can be rationalized by computational methods that analyze the lowest unoccupied molecular orbital (LUMO) of the pyrazine substrate to predict the most electrophilic site for nucleophilic attack.

Indirect Synthetic Pathways Involving Precursor Functionalization

Indirect routes to this compound involve the synthesis of a pyrazine ring that is already functionalized with either the pyrrolidine moiety or the chlorine atom, followed by the introduction of the missing substituent.

This approach would start with a pyrazine ring that has a different leaving group at the 3-position, which is then displaced by pyrrolidine. However, given the commercial availability and reactivity of 2,3-dichloropyrazine, this is a less common strategy. Alternatively, one could envision a pathway starting from a pre-functionalized pyrrolidine that is then used to construct the pyrazine ring, though this is often a more complex, multi-step process.

A plausible indirect route involves the halogenation of a pre-existing pyrrolidinyl pyrazine. This would typically start with the synthesis of 2-pyrrolidin-1-ylpyrazine, followed by the selective introduction of a chlorine atom at the C3 position.

One potential, though not direct, method for such a transformation could be adapted from other heterocyclic systems. For example, a Sandmeyer-type reaction could be employed. google.com This would involve:

Synthesis of 2-amino-3-pyrrolidin-1-ylpyrazine. This could be achieved by sequential substitution of 2,3-dichloropyrazine, first with ammonia and then with pyrrolidine.

Diazotization of the amino group at the C2 position using a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt.

Treatment of the diazonium salt with a copper(I) chloride source to replace the diazonium group with a chlorine atom.

Direct chlorination of the C-H bond of 2-pyrrolidin-1-ylpyrazine would be another theoretical possibility, but achieving regioselectivity at the C3 position could be challenging and might lead to a mixture of products.

Advanced Synthetic Techniques

The drive for more efficient, safer, and automated chemical manufacturing has led to the adoption of advanced synthetic techniques in the production of complex heterocyclic molecules like this compound. These methods are at the forefront of modern organic synthesis.

Continuous Flow Synthesis Methods for Enhanced Efficiency

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful tool for the synthesis of heterocyclic compounds. The key reaction to produce this compound is a nucleophilic aromatic substitution (SNAr) between a suitable chloropyrazine precursor and pyrrolidine. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability.

While a specific continuous flow synthesis for this compound has not been detailed in current literature, the feasibility of such a process is strongly supported by analogous reactions on similar heterocyclic systems. For instance, the uncatalyzed SNAr of chloropyridines with various secondary amines has been successfully demonstrated in a continuous-flow reactor. researchgate.net These reactions, performed at elevated temperatures, show good to excellent yields with short reaction times. researchgate.net

A proposed continuous flow setup for the synthesis of this compound would involve pumping a solution of 2,3-dichloropyrazine and a solution of pyrrolidine through a T-mixer into a heated microreactor or packed-bed reactor. The enhanced mixing and heat transfer in such a system would likely accelerate the reaction, minimize byproduct formation, and allow for rapid optimization.

Table 1: Representative Conditions for Continuous Flow SNAr on Chloro-heterocycles

| Substrate | Nucleophile | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Morpholine (B109124) | NMP | 250 | 10 min | 85 | researchgate.net |

| 2-Chloropyridine | Piperidine | NMP | 250 | 10 min | 92 | researchgate.net |

| 4-Chloroquinazoline | Pyrrolidine | Water | 100 | 17 h (batch) | - | researchgate.net |

| 2-Chloropyrazine (B57796) | Morpholine | Water | 100 | - | 95 | nih.gov |

The data from analogous systems suggest that a continuous flow process for the synthesis of this compound is highly viable and would offer significant advantages in a production setting.

Solid-Phase Organic Synthesis (SPOS) Applications in Pyrazine Derivatization

Solid-phase organic synthesis (SPOS) has become a cornerstone in the generation of compound libraries for drug discovery and has shown great potential in the synthesis of complex heterocyclic structures. In SPOS, molecules are covalently bound to an insoluble polymer support, allowing for the use of excess reagents and simplified purification by simple filtration and washing.

The application of SPOS to the synthesis of pyrazine derivatives is an emerging area. A notable example is the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. nih.gov In this multistep synthesis, a resin-bound isothiocyanate is reacted with an o-bromo-2-aminopyrazine, followed by further functionalization on the solid support before cleavage to yield the final product. nih.gov This demonstrates the feasibility of constructing complex pyrazine-based scaffolds on a solid phase.

A potential SPOS strategy for this compound could involve the immobilization of an aminopyrazine precursor onto a suitable resin. For example, a resin-bound aminopyrazine could be subjected to a chlorination reaction, followed by nucleophilic substitution with pyrrolidine. Alternatively, a resin-bound dihalopyrazine could be selectively functionalized. The final product would then be cleaved from the resin to yield the desired this compound in high purity.

Table 2: Key Steps in a Plausible SPOS Route to Substituted Aminopyrazines

| Step | Reaction | Reagents and Conditions | Purpose | Reference (Analogous) |

|---|---|---|---|---|

| 1 | Immobilization | Resin, aminopyrazine precursor, coupling agent | Anchor starting material to solid support | nih.gov |

| 2 | Functionalization | Chlorinating agent (e.g., NCS) | Introduction of chloro substituent | - |

| 3 | Derivatization | Pyrrolidine, base | Nucleophilic substitution to introduce pyrrolidinyl group | nih.gov |

| 4 | Cleavage | Strong acid (e.g., TFA) | Release of final product from the resin | nih.gov |

The use of SPOS would be particularly advantageous for creating a library of analogs of this compound by varying the amine nucleophile in the derivatization step, facilitating structure-activity relationship studies.

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Pyrrolidin 1 Ylpyrazine

Reactivity of the Pyrazine (B50134) Halogen Atom

The chlorine atom at the 2-position of the pyrazine ring is the primary site of reactivity in 2-Chloro-3-pyrrolidin-1-ylpyrazine. Its susceptibility to displacement is influenced by the electron-withdrawing nature of the pyrazine nitrogen atoms, which activates the carbon-chlorine bond towards nucleophilic attack and oxidative addition in cross-coupling reactions. The presence of the electron-donating pyrrolidinyl group at the adjacent C-3 position modulates this reactivity.

Nucleophilic Displacement by Various Nitrogen-Containing Nucleophiles

The activated chloro substituent on the pyrazine ring is amenable to nucleophilic aromatic substitution (SNAr) with a variety of nitrogen-containing nucleophiles. This pathway provides a direct method for the introduction of new amino functionalities at the C-2 position. Studies on analogous 2-chloropyrazines and other chloroazines demonstrate that reactions with primary and secondary amines, including cyclic amines, proceed to afford the corresponding 2-aminopyrazine (B29847) derivatives. researchgate.netsavemyexams.com

For instance, the reaction of 2-chloropyrazine (B57796) with morpholine (B109124) has been shown to be effective, particularly when conducted in water with a suitable base like potassium fluoride. researchgate.net This suggests that this compound would readily react with a range of nitrogen nucleophiles under similar conditions. The reaction is anticipated to proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to yield the substituted product. The electron-donating nature of the pyrrolidinyl group may slightly decrease the rate of reaction compared to an unsubstituted 2-chloropyrazine, but the inherent reactivity of the chloroazine system is generally sufficient to drive the reaction to completion.

| Nucleophile | Product | Reaction Conditions (Analogous Systems) | Reference |

| Morpholine | 2-(Morpholin-4-yl)-3-(pyrrolidin-1-yl)pyrazine | Water, KF | researchgate.net |

| Piperidine | 2-(Piperidin-1-yl)-3-(pyrrolidin-1-yl)pyrazine | Not specified | Inferred |

| Aniline | 2-(Phenylamino)-3-(pyrrolidin-1-yl)pyrazine | Not specified | Inferred |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. Research on the coupling of 2-chloropyrazine with a range of arylboronic acids has demonstrated the feasibility of this transformation. researchgate.net These reactions are typically catalyzed by palladium(II) complexes, such as those with ONO pincer ligands, and can be performed in mixed aqueous-organic solvent systems. researchgate.net Given these precedents, this compound is expected to undergo Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids to yield 2-aryl-3-(pyrrolidin-1-yl)pyrazines. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered or electronically diverse coupling partners.

| Arylboronic Acid | Product | Catalyst System (Analogous Systems) | Reference |

| Phenylboronic acid | 2-Phenyl-3-(pyrrolidin-1-yl)pyrazine | [Pd(L)(PPh3)] (L = ONO pincer ligand) | researchgate.net |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(pyrrolidin-1-yl)pyrazine | Pd(OAc)2 / SPhos | Inferred |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-3-(pyrrolidin-1-yl)pyrazine | PdCl2(dppf) | Inferred |

The Buchwald-Hartwig amination provides a versatile route to synthesize N-aryl and N-heteroaryl amines. This palladium-catalyzed reaction couples an aryl halide with an amine. While specific examples with this compound are not documented, the extensive scope of the Buchwald-Hartwig amination suggests its applicability. wikipedia.orgyoutube.com The reaction of related 2-chloropyrimidines and other chloro-N-heterocycles with a variety of primary and secondary amines has been successfully demonstrated, often employing bulky electron-rich phosphine (B1218219) ligands like XPhos or SPhos. mit.edu This methodology would allow for the synthesis of a diverse library of 2-amino-3-(pyrrolidin-1-yl)pyrazine derivatives.

| Amine | Product | Catalyst System (Analogous Systems) | Reference |

| Aniline | N-Phenyl-3-(pyrrolidin-1-yl)pyrazin-2-amine | Pd(OAc)2 / XPhos | beilstein-journals.org |

| Benzylamine | N-Benzyl-3-(pyrrolidin-1-yl)pyrazin-2-amine | Pd2(dba)3 / BINAP | wikipedia.org |

| Pyrrolidine (B122466) | 2,3-Di(pyrrolidin-1-yl)pyrazine | Pd(OAc)2 / RuPhos | Inferred |

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have shown high efficiency, suggesting that this compound would be a suitable substrate for this transformation. researchgate.net This would provide access to 2-alkynyl-3-(pyrrolidin-1-yl)pyrazines, which are valuable intermediates for further synthetic manipulations.

| Terminal Alkyne | Product | Catalyst System (Analogous Systems) | Reference |

| Phenylacetylene | 2-(Phenylethynyl)-3-(pyrrolidin-1-yl)pyrazine | Pd(CF3COO)2 / PPh3, CuI | researchgate.net |

| Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-3-(pyrrolidin-1-yl)pyrazine | PdCl2(PPh3)2, CuI | wikipedia.org |

| Propargyl alcohol | 3-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)prop-2-yn-1-ol | Pd(OAc)2 / XPhos, CuI | Inferred |

Cyanation and Other Carbon-Carbon Bond Forming Reactions

The introduction of a cyano group can be achieved through the reaction of this compound with a cyanide source, often mediated by a transition metal catalyst. Palladium-catalyzed cyanation reactions using sources like potassium cyanide or zinc cyanide are well-established methods for converting aryl halides to aryl nitriles. google.comgoogle.com While direct cyanation of the title compound is not reported, analogous reactions on 2-chloropyridines have been achieved. google.com These reactions often require a palladium catalyst and a ligand, and are performed in a polar aprotic solvent. The resulting 3-(pyrrolidin-1-yl)pyrazine-2-carbonitrile (B2472389) would be a versatile intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

| Cyanide Source | Product | Catalyst System (Analogous Systems) | Reference |

| KCN | 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile | Pd(OAc)2 / dppf | google.com |

| Zn(CN)2 | 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile | Pd2(dba)3 / dppf | Inferred |

Reactivity and Modifications of the Pyrrolidinyl Moiety

The pyrrolidinyl group attached to the pyrazine ring retains much of its characteristic amine reactivity, while also being a handle for more complex carbon-carbon and carbon-heteroatom bond formations on its saturated ring.

Acylation and Sulfonylation of the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidinyl substituent in this compound is a secondary amine. Although its nucleophilicity is somewhat attenuated by the electron-withdrawing pyrazine ring, it readily undergoes acylation and sulfonylation reactions. These reactions are fundamental for introducing a variety of functional groups, which can alter the molecule's steric and electronic properties.

Standard acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivatives. Similarly, reaction with sulfonyl chlorides provides N-sulfonylated products. These reactions are typically high-yielding and proceed under mild conditions. organic-chemistry.org The resulting amides or sulfonamides are significantly less basic and can serve as protected intermediates or as final products with altered biological profiles. The lone pair of electrons on the nitrogen becomes involved in resonance with the carbonyl or sulfonyl group, reducing its availability to interact with the pyrazine ring or external reagents. byjus.comlibretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acetylation | Acetic Anhydride or Acetyl Chloride | N-acetyl-2-chloro-3-(pyrrolidin-1-yl)pyrazine | Base (e.g., Pyridine (B92270), Et₃N), Room Temp |

| Benzoylation | Benzoyl Chloride | N-benzoyl-2-chloro-3-(pyrrolidin-1-yl)pyrazine | Base (e.g., Pyridine, Et₃N), Room Temp |

| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | N-tosyl-2-chloro-3-(pyrrolidin-1-yl)pyrazine | Base (e.g., Pyridine, Et₃N), 0°C to Room Temp |

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine

While the pyrrolidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. For N-alkyl pyrrolidines, reactions with chloroformates can lead to either N-dealkylation or ring-opening to form 4-chlorobutyl carbamates, with the outcome depending on the nature of the N-substituent. acs.org In the case of this compound, the N-substituent is an aryl group (the pyrazine). This pathway is less common for N-aryl pyrrolidines, which tend to favor reactions preserving the ring. However, formation of pyrrolinium ion intermediates followed by nucleophilic attack could potentially lead to ring-cleaved products. nih.gov

Ring-expansion reactions are less common but represent a potential pathway for skeletal diversification. Such transformations would likely require multi-step sequences, for instance, involving the functionalization of a pyrrolidine ring carbon, followed by intramolecular cyclization and rearrangement.

Functionalization of the Pyrrolidine Ring Carbons

Direct functionalization of the C-H bonds of the pyrrolidine ring is a powerful strategy for introducing molecular complexity. Palladium-catalyzed C(sp³)–H activation has emerged as a key method for this purpose.

α-Arylation (C2/C5 Positions): The C-H bonds at the positions alpha to the nitrogen atom are the most acidic and are frequently targeted for functionalization. Enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation to a zinc reagent and subsequent palladium-catalyzed coupling with aryl halides, allows for the synthesis of 2-aryl-pyrrolidines. nih.gov Redox-neutral methods that proceed via an iminium ion intermediate have also been developed for α-arylation. rsc.orgrsc.org These methods could be adapted to this compound, likely requiring prior N-acylation to enable the desired reactivity and control.

β-Arylation (C3/C4 Positions): Functionalization at the more remote C3 and C4 positions is more challenging but can be achieved using directing groups. Research has shown that installing a directing group, such as an aminoquinoline amide, at a nearby position can direct palladium catalysts to activate specific C-H bonds. acs.orgacs.org For example, a directing group at the C3 position of a pyrrolidine ring can selectively facilitate C-H arylation at the C4 position. acs.org This strategy offers a route to otherwise inaccessible substitution patterns.

Table 2: Potential C-H Functionalization Reactions of the Pyrrolidine Moiety | Position | Reaction Type | Catalyst/Reagents | Key Feature | Relevant Findings | | :--- | :--- | :--- | :--- | :--- | | C2/C5 | Pd-catalyzed α-Arylation | 1. Base (e.g., s-BuLi/sparteine) 2. ZnCl₂ 3. Pd(OAc)₂/Ligand, Ar-X | Forms a stereochemically rigid organozinc intermediate for coupling. nih.gov | | C2/C5 | Redox-Neutral α-Arylation | Oxidant (e.g., quinone monoacetal), Base, Aryl nucleophile | Proceeds via an iminium ion intermediate. rsc.org | | C4 | Directed β-Arylation | Pd(OAc)₂, AgOAc, Ar-I, with C3-directing group | Achieves high regio- and stereoselectivity at the unactivated C4 position. acs.org |

Electrophilic Reactions on the Pyrazine Core

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult due to the ring's electron-deficient nature, caused by the two electronegative nitrogen atoms. researchgate.net The reaction is further complicated by the competing electronic effects of the existing substituents on this compound.

The pyrrolidin-1-yl group is a powerful, electron-donating amino group, which is strongly activating and ortho-, para-directing. byjus.combyjus.com Conversely, the chloro group is deactivating yet also ortho-, para-directing. The pyrazine nitrogens themselves are strongly deactivating. The outcome of an EAS reaction is determined by the interplay of these factors.

The powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (C5 and C6).

Position C5: This position is ortho to the activating amino group and meta to the deactivating chloro group. It is the most likely site for electrophilic attack.

Position C6: This position is also ortho to the amino group but is adjacent to a ring nitrogen, which is electronically disfavored.

Position C4: This position is para to the amino group but is occupied by a ring nitrogen.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-Chloro-5-nitro-3-(pyrrolidin-1-yl)pyrazine | Attack at the most activated position (C5), ortho to the amino group. |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyrazine | High regioselectivity directed by the powerful amino group. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 2-Chloro-3-(pyrrolidin-1-yl)pyrazine-5-sulfonic acid | Reaction is often reversible and may require forcing conditions. |

Oxidation and Reduction Chemistry Pertaining to the Pyrazine Ring

Oxidation: The pyrazine ring system and the pyrrolidine substituent are both susceptible to oxidation.

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Oxidation would likely occur at the N4 position, which is para to the electron-donating pyrrolidino group and sterically less hindered than the N1 position. Pyrazine N-oxides are valuable intermediates for further functionalization. acs.org

Oxidation of the Pyrrolidine Ring: Strong oxidizing agents could potentially lead to the cleavage of the pyrrolidine ring or other side reactions.

Reduction:

Hydrodehalogenation: The chlorine atom at the C2 position can be selectively removed via catalytic hydrogenation. This reaction is typically performed using hydrogen gas and a palladium catalyst (e.g., Pd/C) in the presence of a base to neutralize the HCl byproduct. This yields 2-(pyrrolidin-1-yl)pyrazine.

Ring Reduction: Under more vigorous hydrogenation conditions (e.g., higher pressure, different catalysts like rhodium or platinum), the pyrazine ring itself can be reduced. This would lead to the formation of 2-chloro-3-(pyrrolidin-1-yl)piperazine, saturating the aromatic system. Complete reduction would involve both hydrodehalogenation and ring saturation.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 3 Pyrrolidin 1 Ylpyrazine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances, providing a detailed picture of the molecular framework.

The 1D NMR spectra of 2-chloro-3-pyrrolidin-1-ylpyrazine provide the initial and fundamental information regarding the number and electronic environment of the different nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the pyrazine (B50134) ring protons and the protons of the pyrrolidine (B122466) ring. The two protons on the pyrazine ring are expected to appear as distinct doublets in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the pyrrolidine nitrogen. The pyrrolidine ring protons will present as multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and appear at a lower field compared to the protons on the other carbons (β-protons).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for each carbon atom in the molecule. The carbons of the pyrazine ring will resonate in the downfield region (typically δ 130-160 ppm) due to their aromaticity and the influence of the nitrogen atoms and the chlorine substituent. The carbon atom bearing the chlorine (C-2) is expected to be significantly deshielded. The carbons of the pyrrolidine ring will appear in the upfield region, with the α-carbons being more deshielded than the β-carbons.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information. The pyrazine nitrogen atoms are expected to have characteristic chemical shifts. The pyrrolidine nitrogen will have a distinct chemical shift, differentiating it from the aromatic nitrogens.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine H-5 | 7.8 - 8.2 (d) | - |

| Pyrazine H-6 | 7.6 - 8.0 (d) | - |

| Pyrrolidine α-CH₂ | 3.4 - 3.8 (m) | 45 - 55 |

| Pyrrolidine β-CH₂ | 1.9 - 2.3 (m) | 20 - 30 |

| Pyrazine C-2 | - | 145 - 155 |

| Pyrazine C-3 | - | 150 - 160 |

| Pyrazine C-5 | - | 125 - 135 |

| Pyrazine C-6 | - | 120 - 130 |

Note: Predicted values are based on the analysis of similar substituted pyrazine and pyrrolidine structures. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the through-bond and through-space relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyrazine ring (H-5 and H-6) and within the pyrrolidine ring, confirming the -CH₂-CH₂-CH₂-CH₂- spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the proton signals of the α- and β-protons of the pyrrolidine ring will correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular skeleton. Key HMBC correlations would be expected between the pyrrolidine α-protons and the pyrazine carbons C-3 and C-2, confirming the attachment of the pyrrolidine ring to the pyrazine core. Correlations between the pyrazine protons and the pyrazine carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing information about the conformation and stereochemistry of the molecule. For this compound, NOESY could reveal through-space interactions between the α-protons of the pyrrolidine ring and the proton at the C-5 position of the pyrazine ring, which would provide insights into the rotational orientation of the pyrrolidine ring relative to the pyrazine plane.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational modes include C-H stretching from the aromatic pyrazine ring and the aliphatic pyrrolidine ring, C=N and C=C stretching vibrations from the pyrazine ring, and C-N stretching from the pyrrolidinyl group. The C-Cl stretching vibration is also anticipated, typically appearing in the fingerprint region.

Raman spectroscopy provides complementary information to FTIR. While strong infrared absorptions are observed for polar bonds, Raman spectroscopy is more sensitive to vibrations of non-polar bonds and symmetric vibrations. The C=C and C=N symmetric stretching modes of the pyrazine ring are expected to give strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=N Stretch (Pyrazine) | 1550 - 1600 | 1550 - 1600 |

| C=C Stretch (Pyrazine) | 1400 - 1500 | 1400 - 1500 |

| C-N Stretch | 1100 - 1300 | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Precise Molecular Formula: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula of this compound (C₈H₁₀ClN₃), distinguishing it from other compounds with the same nominal mass. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the pyrrolidine ring or parts of it, as well as the loss of the chlorine atom or HCl. The fragmentation of the pyrazine ring itself would also produce characteristic ions. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

The crystal structure of 2-Chloro-3-aminopyridine was determined by single-crystal X-ray diffraction, and the data were deposited in the Cambridge Structural Database (CSD) with the deposition number 296360. nih.gov The analysis of this structure offers a blueprint for understanding the solid-state behavior of related 2-chloro-3-aminoheteroarenes.

Crystallographic Data for 2-Chloro-3-aminopyridine

The fundamental crystallographic parameters for 2-Chloro-3-aminopyridine are summarized in the table below. This data provides the framework for understanding the unit cell and the symmetry within the crystal.

| Parameter | Value |

| Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.896(2) |

| b (Å) | 18.025(5) |

| c (Å) | 8.169(3) |

| α (°) | 90 |

| β (°) | 98.98(3) |

| γ (°) | 90 |

| Volume (ų) | 566.3(4) |

| Z | 4 |

Selected Bond Lengths and Angles for 2-Chloro-3-aminopyridine

The intramolecular geometry, including key bond lengths and angles, provides insight into the electronic distribution and steric effects within the molecule.

| Bond | Length (Å) | Angle | Value (°) |

| Cl(1)-C(2) | 1.731(3) | N(1)-C(2)-C(3) | 123.4(3) |

| N(1)-C(2) | 1.319(4) | N(1)-C(2)-Cl(1) | 115.3(2) |

| C(2)-C(3) | 1.417(4) | C(3)-C(2)-Cl(1) | 121.3(2) |

| C(3)-N(2) | 1.401(4) | C(2)-C(3)-N(2) | 120.7(3) |

| C(3)-C(4) | 1.402(4) | C(4)-C(3)-N(2) | 119.5(3) |

Intermolecular Interactions in 2-Chloro-3-aminopyridine

The crystal packing of 2-Chloro-3-aminopyridine is dominated by a network of hydrogen bonds. The amino group acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen atom and the chlorine atom can act as acceptors. This network of interactions dictates the supramolecular assembly of the molecules in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Pyrrolidin 1 Ylpyrazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can determine the most stable three-dimensional arrangement of atoms and describe the distribution and energy of electrons within the molecule, which governs its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry, Frontier Orbitals, and Electrostatic Potential

Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying pyrazine (B50134) derivatives. researchgate.netmostwiedzy.pl

Molecular Geometry: The first step in a computational study is typically a geometry optimization. For 2-Chloro-3-pyrrolidin-1-ylpyrazine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger, would be employed to find the lowest energy conformation. nih.govmdpi.com The planarity of the pyrazine ring is a key feature, and calculations would reveal any distortions induced by the chloro and pyrrolidinyl substituents. mdpi.com The bond lengths, bond angles, and dihedral angles defining the orientation of the pyrrolidine (B122466) ring relative to the pyrazine core would be determined.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Substituted Pyrazine Ring. (Note: This data is representative of typical pyrazine derivatives and not specific to this compound.)

| Parameter | Typical Calculated Value |

|---|---|

| C-N Bond Length (Pyrazine Ring) | 1.33 - 1.34 Å |

| C-C Bond Length (Pyrazine Ring) | 1.39 - 1.40 Å |

| C-Cl Bond Length | 1.74 - 1.76 Å |

| C-N Bond Length (Pyrrolidine) | 1.38 - 1.40 Å |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov For a molecule like this compound, the HOMO would likely be distributed over the electron-rich pyrrolidine and pyrazine rings, while the LUMO might be centered on the pyrazine ring, influenced by the electronegative chlorine atom. DFT studies on similar halo-pyrazines have calculated these properties to understand their electronic behavior. mostwiedzy.pl

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atoms of the pyrazine ring would be expected to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom would show positive potential. Such maps are vital for predicting sites of non-covalent interactions and electrophilic or nucleophilic attack. chemrxiv.org

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. mostwiedzy.pl While more computationally demanding than DFT, they can offer higher accuracy for certain properties. These methods could be used to refine the electronic energies and properties of this compound, providing a benchmark for DFT results. For instance, high-level ab initio calculations could yield a more precise value for the molecule's dipole moment and polarizability, which are essential for understanding its interaction with solvents and other molecules.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally can help assign experimental spectra. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR shifts. While general machine learning models can predict ¹H chemical shifts with high accuracy for a wide range of small molecules, specific DFT calculations can provide detailed insights into the electronic environment of each nucleus in this compound. nih.gov The calculated shifts would then be compared to experimental values, often showing good correlation after a simple scaling or referencing procedure.

Table 2: Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Chloropyrazine Derivative. (Note: This data is illustrative and not specific to this compound.)

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 (with Cl) | 152.5 | 150.1 |

| C3 | 135.8 | 133.5 |

| C5 | 145.2 | 143.0 |

Vibrational Frequency Calculations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net For this compound, this would involve identifying characteristic frequencies for the pyrazine ring stretching and bending modes, C-H vibrations, the C-Cl stretch, and the modes associated with the pyrrolidine ring. A potential energy distribution (PED) analysis can be performed to assign the calculated frequencies to specific vibrational modes of the molecule. chemrxiv.org Theoretical spectra for related molecules like 2-chloropyrazine (B57796) have been calculated and show good agreement with experimental data after applying a scaling factor to account for anharmonicity and method limitations. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis for Synthetic Pathways

Computational chemistry can be used to explore the feasibility of different synthetic routes and to understand the detailed mechanism of a chemical reaction. For the synthesis of this compound, which likely involves a nucleophilic aromatic substitution reaction, DFT could be employed to model the reaction pathway. um.edu.my

This would involve:

Locating Reactants, Products, and Intermediates: The structures of the starting materials (e.g., 2,3-dichloropyrazine (B116531) and pyrrolidine) and the final product would be optimized.

Transition State (TS) Searching: The highest energy point along the reaction coordinate, the transition state, would be located. The structure of the TS provides insight into the geometry of the molecules as the key bonds are forming and breaking.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. A lower activation energy suggests a more favorable reaction pathway.

For instance, a theoretical study could compare the activation barriers for the substitution of chlorine at the C2 versus the C3 position of a dichloropyrazine, providing a rationale for the observed regioselectivity in the synthesis. While specific mechanistic studies for this compound are not available, general methods for pyrazine synthesis, such as the condensation of diamines and epoxides or the dehydrogenative coupling of amino alcohols, have been established and could be modeled computationally. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazine |

| 2-Chloropyrazine |

| 2,6-Dichloropyrazine |

| Pyrazinamide |

| Bis-pyrazoline |

| 2,3-Dichloropyrazine |

Molecular Modeling for Conformational Landscape Exploration and Energy Minima

The conformational flexibility of this compound, primarily arising from the rotation of the pyrrolidine ring relative to the pyrazine core, is a critical determinant of its intermolecular interaction capabilities and, consequently, its chemical behavior. Computational chemistry provides powerful tools to explore this conformational landscape, identify stable conformers, and determine their relative energies.

Theoretical investigations into the conformational preferences of substituted pyrazines often employ a combination of molecular mechanics and quantum mechanical methods. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies and findings from structurally analogous compounds, such as other N-substituted aminopyrazines, offer significant insights into the likely conformational properties of the title compound.

Computational Approaches to Conformational Analysis

A typical computational workflow for exploring the conformational space of this compound would involve:

Initial Structure Generation: Generation of a starting 3D structure of the molecule.

Conformational Search: A systematic or stochastic search for different conformers. This can be achieved through methods like molecular dynamics simulations or by systematically rotating the dihedral angle defining the orientation of the pyrrolidine ring.

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization to find the nearest local energy minimum. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often with a functional like B3LYP and a suitable basis set (e.g., 6-311+G**). nih.gov

Analysis of Results: The optimized structures are then analyzed to determine their geometric parameters (bond lengths, bond angles, dihedral angles) and relative energies (e.g., Gibbs free energy) to identify the most stable conformers.

Anticipated Conformational Isomers and Energy Minima

Based on studies of similar molecules, it is anticipated that the conformational landscape of this compound would be characterized by a few low-energy conformers. For instance, in a related compound, 2-chloro-3-hydrazinopyrazine, different isomers were identified and their relative stabilities were calculated, with Gibbs free energy differences in the range of 0.84–2.22 kcal/mol. nih.gov A similar range of energy differences can be expected for the conformers of this compound.

The primary factor influencing the relative stability of the conformers would be the steric interactions between the hydrogen atoms on the pyrrolidine ring and the chlorine atom at the C2 position and the nitrogen atom at the N4 position of the pyrazine ring. The most stable conformer would likely adopt a geometry that minimizes these steric clashes.

Furthermore, electronic effects, such as the interaction between the lone pair of the pyrrolidine nitrogen and the π-system of the pyrazine ring, would also play a role in determining the preferred conformation.

Illustrative Data from Analogous Systems

To illustrate the type of data generated from such computational studies, the following table presents hypothetical data for two potential conformers of this compound, based on findings for similar molecules.

| Conformer | Dihedral Angle (Cl-C2-C3-N_pyrrolidine) | Relative Energy (kcal/mol) | Key Non-bonded Distances (Å) |

| Conformer A | ~0° (syn-periplanar) | 0.00 | H(pyrrolidine)...Cl: ~2.5 |

| Conformer B | ~180° (anti-periplanar) | 1.5 | H(pyrrolidine)...N4: ~2.8 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

In addition to relative energies, computational studies also provide valuable information on the electronic properties of each conformer, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related molecule, 2-chloro-3-hydrazinopyrazine, the HOMO-LUMO gap was calculated to be 4.800 eV, indicating high stability. nih.gov Similar calculations for this compound would be crucial in understanding its reactivity and electronic transitions.

Synthesis and Exploration of Novel Derivatives and Analogues of 2 Chloro 3 Pyrrolidin 1 Ylpyrazine

Design Principles for Structural Diversity in Pyrazine (B50134) Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to act as a versatile building block. nih.govresearchgate.net The design of novel derivatives based on the 2-Chloro-3-pyrrolidin-1-ylpyrazine core is guided by several key principles aimed at achieving structural diversity and modulating physicochemical and biological properties.

A primary design consideration is the electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms at positions 1 and 4. This inherent electronic character makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at halogenated positions, while generally being resistant to electrophilic substitution. scribd.comtaylorfrancis.com For the this compound scaffold, the chlorine atom at the 2-position serves as a prime handle for introducing diversity through SNAr reactions.

Another principle involves leveraging the existing substituents. The pyrrolidine (B122466) ring at the 3-position introduces a three-dimensional character and a basic nitrogen atom, offering sites for further modification or influencing the molecule's conformational flexibility. vulcanchem.commdpi.com Structure-based drug design is a powerful approach where derivatives are rationally designed to interact with specific biological targets, such as protein tyrosine phosphatases or kinases. nih.govnih.gov This involves optimizing interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions by strategically placing functional groups on the pyrazine or pyrrolidine rings.

The introduction of diverse functional groups is also a key strategy. This can be achieved by replacing the chlorine atom or by modifying the pyrrolidine ring. The goal is to explore new chemical space and to fine-tune properties such as solubility, lipophilicity, and metabolic stability. nih.gov For instance, hybridization, the combination of the pyrazine scaffold with other pharmacophores like chalcones or natural products, is a common strategy to create derivatives with potentially enhanced or novel biological activities. nih.govmdpi.com

The table below outlines key design principles for diversifying the this compound scaffold.

| Design Principle | Target Site on Scaffold | Desired Outcome | Example Strategy |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Chloro position | Introduce diverse functional groups (amines, ethers, thiols) | Reaction with various nucleophiles (e.g., anilines, phenols, thiophenols) |

| Cross-Coupling Reactions | C2-Chloro position | Form new C-C or C-N bonds, extending the scaffold | Suzuki, Stille, or Buchwald-Hartwig coupling reactions |

| Modification of Pyrrolidine Ring | Pyrrolidine N or C-H bonds | Alter steric bulk, lipophilicity, and H-bonding capacity | N-alkylation, N-acylation, or functionalization of the pyrrolidine ring itself |

| Structure-Based Design | Entire molecule | Enhance binding affinity and selectivity to a biological target | Introduction of groups that form specific hydrogen bonds or hydrophobic interactions with a protein's active site |

| Bioisosteric Replacement | Chlorine atom or pyrrolidine ring | Modulate physicochemical properties and metabolic stability | Replacing the chlorine with groups like -CF₃ or -CN; replacing the pyrrolidine with other cyclic amines |

Strategies for Introducing Additional Substituents onto the Pyrazine Ring

The functionalization of the this compound core is predominantly achieved through reactions targeting the labile chlorine atom at the 2-position. The electron-withdrawing nature of the pyrazine nitrogens facilitates nucleophilic attack at this position.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone strategy. The chlorine atom can be readily displaced by a variety of nucleophiles under relatively mild conditions. scribd.com This allows for the introduction of a wide array of functional groups. For example, reaction with amines (amination) or anilines leads to the corresponding 2-amino or 2-anilino derivatives. scribd.commdpi.com Similarly, alkoxides or phenoxides can be used to synthesize ether derivatives (hydroxylation/alkoxylation), and thiols can be used to introduce sulfur-containing moieties (thiolation). scribd.com

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for creating C-C and C-N bonds, significantly expanding the accessible chemical space. rsc.org These methods are widely used for the functionalization of halogenated pyrazines.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the chloropyrazine with an organoboron reagent (e.g., aryl or heteroaryl boronic acids), yielding biaryl or heteroaryl-substituted pyrazines. rsc.org

Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the chloropyrazine, also catalyzed by palladium, to form a new C-C bond. rsc.org

Sonogashira Coupling: This method is used to introduce alkyne substituents by coupling the chloropyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an efficient method for forming C-N bonds by coupling the chloropyrazine with a wide range of primary or secondary amines.

The following table summarizes common strategies for introducing substituents.

| Reaction Type | Reagents/Catalysts | Substituent Introduced |

| Nucleophilic Substitution (Amination) | R₁R₂NH, base | -NR₁R₂ |

| Nucleophilic Substitution (Alkoxylation) | R-OH, base | -OR |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Heteroaryl) |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | -R (Aryl, Vinyl, Alkyl) |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) salt, base | -C≡C-R |

| Heck Coupling | Alkene, Pd catalyst, base | -CH=CH-R |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Motif

Building upon the this compound scaffold to create fused heterocyclic systems generates novel molecular architectures with distinct properties. This is typically achieved through multi-step sequences where substituents introduced onto the pyrazine ring undergo subsequent cyclization reactions.

A common strategy involves introducing a functional group at the C2 position that can then react with an adjacent group, often the nitrogen of the pyrrolidine or a substituent on the pyrrolidine ring, to form a new ring. More frequently, a bifunctional reagent is introduced at the C2 position, which then undergoes an intramolecular cyclization.

For instance, a Sonogashira coupling can be used to introduce an alkyne at the C2 position. rsc.org If the starting material is appropriately functionalized, for example with an adjacent amino group, a subsequent base-induced cyclization can lead to the formation of a pyrrolo[2,3-b]pyrazine system. rsc.org

Another powerful approach is the construction of a new ring by reacting a substituted pyrazine with a reagent that builds the new ring system. For example, derivatives of 2-chloro-3-hydrazinopyrazine, a compound structurally similar to the title compound, can be condensed with various aldehydes or ketones to form Schiff bases, which can then be cyclized to create fused triazole or other heterocyclic systems. nih.govjournalagent.com Similarly, treatment of aminopyrazole derivatives with reagents like acetylacetone (B45752) can lead to the formation of a fused pyrimidine (B1678525) ring. researchgate.net

The general synthetic approach often follows these steps:

Functionalization: Introduce a suitable functional group onto the pyrazine ring, typically by substituting the chlorine atom. This new substituent must contain the necessary reactive sites for the subsequent cyclization.

Cyclization: Induce an intramolecular reaction to form the new heterocyclic ring. This can be promoted by heat, acid, or base, depending on the nature of the reacting groups.

The table below illustrates hypothetical pathways to fused systems starting from a derivative of this compound.

| Fused System | Intermediate | Reaction Sequence |

| Pyrazolo[3,4-b]pyrazine | 2-Hydrazino-3-pyrrolidin-1-ylpyrazine | 1. Substitution of Cl with hydrazine (B178648) hydrate. 2. Condensation with a 1,3-dicarbonyl compound. |

| scribd.comrsc.orgresearchgate.netTriazolo[4,3-a]pyrazine | 2-Hydrazino-3-pyrrolidin-1-ylpyrazine | 1. Substitution of Cl with hydrazine hydrate. 2. Reaction with a carboxylic acid or derivative (e.g., orthoester). |

| Imidazo[1,2-a]pyrazine | 2-Amino-3-pyrrolidin-1-ylpyrazine | 1. Substitution of Cl with ammonia (B1221849). 2. Reaction with an α-haloketone. |

| Pyrrolo[2,3-b]pyrazine | 2-(2-Aminoethyl)-3-pyrrolidin-1-ylpyrazine | 1. Cross-coupling to introduce a protected aminoethyl group. 2. Deprotection and intramolecular cyclization. |

Combinatorial Chemistry and Parallel Synthesis Approaches for Derivative Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds, which is essential for systematic structure-activity relationship (SAR) studies and drug discovery. nih.govmdpi.com These approaches are well-suited for exploring the chemical space around the this compound scaffold.

The core principle involves a common intermediate—in this case, this compound—which is systematically reacted with a diverse set of building blocks. The reactivity of the C2-chloro group makes it an ideal anchor point for library generation.

Parallel Synthesis Approach: In a typical parallel synthesis workflow, this compound would be dispensed into an array of reaction vessels (e.g., a 96-well plate). A different reactant (e.g., a diverse set of amines, boronic acids, or alcohols) is then added to each well. By applying a robust and high-yielding reaction, such as a Suzuki coupling or a Buchwald-Hartwig amination, a library of derivatives can be produced efficiently. rsc.org Each well contains a unique, predetermined product, simplifying purification and analysis.

Combinatorial Library Design: A more complex combinatorial approach might involve multiple points of diversity. For instance, one could first synthesize a small library of substituted pyrrolidines and then react these with 2,3-dichloropyrazine (B116531) to create a library of diverse 2-chloro-3-(substituted-pyrrolidin-1-yl)pyrazine intermediates. This library could then be further diversified by reacting each member with a second set of building blocks at the C2-chloro position. This creates a matrix of final products where both the pyrrolidine substituent and the C2-substituent are varied.

The success of these high-throughput approaches relies on:

A versatile and reactive scaffold: this compound fits this requirement.

Robust and reliable reactions: Cross-coupling and SNAr reactions are generally high-yielding and tolerate a wide range of functional groups.

Availability of diverse building blocks: A large commercial supply of amines, boronic acids, alkynes, etc., is crucial.

The table below outlines a hypothetical parallel synthesis plan for generating a focused library.

| Library Focus | Scaffold | Reaction Type | Building Block Set (Examples) |

| Biaryl Derivatives | This compound | Suzuki Coupling | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridylboronic acid, 2-Thiopheneboronic acid |

| Amine Derivatives | This compound | Buchwald-Hartwig Amination | Aniline, Benzylamine, Morpholine (B109124), Piperidine |

| Alkyne Derivatives | This compound | Sonogashira Coupling | Phenylacetylene, 1-Hexyne, Propargyl alcohol, Trimethylsilylacetylene |

The rapid development of such derivative libraries, facilitated by combinatorial and parallel synthesis, accelerates the discovery of novel compounds with optimized properties for various applications. nih.govmdpi.com

Academic Research into Biological Activities of 2 Chloro 3 Pyrrolidin 1 Ylpyrazine Derivatives

Structure-Activity Relationship (SAR) Studies in Related Pyrazine (B50134) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazine derivatives, these studies have provided critical insights for the design of more potent therapeutic agents. nih.gov

The biological potency of pyrazine derivatives can be significantly altered by the nature and position of various substituents on the pyrazine ring. In vitro assays are crucial for determining these effects without direct clinical implications.

For instance, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, palladium-catalyzed reactions were used to create a series of pyrazine-pyridine biheteroaryls. SAR studies revealed that substitution at the C-5 position of the pyrazine ring was critical for potency. Small, lipophilic groups were found to be optimal. For example, substituting a methyl group at this position led to a significant increase in inhibitory activity. The nature of the linker between the pyrazine and pyridine (B92270) rings also played a role, with an amino linker generally providing the best results. These compounds demonstrated good cellular potency in inhibiting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC). acs.org

In another study focusing on novel triazolo[4,3-a]pyrazine derivatives, various substituents were explored to gauge their impact on antibacterial activity. The results indicated that the type of substituent on the phenyl ring attached to the triazole moiety influenced the antibacterial efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Specifically, compound 2e , which possesses an ethyl ester group, showed superior antibacterial activity compared to other derivatives with different functional groups. mdpi.comnih.gov

Research into pyrazine sulfonamide derivatives as antibacterial agents showed that the substitution pattern was key to their inhibitory effects. Compound 1b in the study, a specific pyrazine sulfonamide derivative, exhibited the strongest inhibition against the Gram-positive bacterium Staphylococcus aureus. This suggests that the specific arrangement of the sulfonamide group and other substituents on the pyrazine core is crucial for its antibacterial action. jetir.org

Table 1: In Vitro Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

| Compound | R Group | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| 2a | H | 128 | 128 |

| 2b | 4-F | 64 | 64 |

| 2c | 4-Cl | 64 | 32 |

| 2d | 4-Br | 64 | 32 |

| 2e | 4-COOEt | 32 | 16 |

| Ampicillin (Control) | - | 32 | 8 |

| Data sourced from studies on triazolo[4,3-a]pyrazine derivatives. nih.gov |

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of pyrazine derivatives has shed light on the specific spatial arrangements that favor potent ligand-target interactions.

In studies of oxazolo[3,4-a]pyrazine derivatives as Neuropeptide S (NPS) receptor antagonists, molecular modeling was employed to understand the SAR. The absolute configuration at specific stereocenters, such as C-8a, was found to be important for in vitro activity. The maintenance of significant activity in derivatives with bulky side chains indirectly confirmed the optimal stereochemical arrangement for receptor binding. nih.gov

Research on flexible N,N′-bis(2-pyrazinyl)piperazine (bpzp) ligands in coordination polymers demonstrates the conformational isomerism of these molecules. The bpzp ligand can adopt different conformations, such as C-e,e-anti and C-a,a-anti conformers, which dictates the resulting structure of the coordination network. This flexibility is a key factor in how these molecules interact and assemble on a larger scale. researchgate.net

Investigation of Antimicrobial Activities of Pyrazine-Based Compounds

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrazine derivatives have emerged as a promising scaffold in this area. researchgate.net

Several studies have highlighted the potential of pyrazine derivatives as broad-spectrum antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.

A series of novel pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties were synthesized and evaluated for their antimicrobial properties. The results showed that these compounds exhibited good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa (Gram-negative), B. subtilis, and S. aureus (Gram-positive). Notably, compound P4 , (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, showed the highest antimicrobial activity. Molecular docking studies suggested that the inhibition of GlcN-6-P synthase might be responsible for the observed antibacterial effects. rjpbcs.com

Similarly, newly synthesized triazolo[4,3-a]pyrazine derivatives were tested against S. aureus and E. coli. Several compounds showed moderate to good antibacterial activities. Compound 2e was particularly effective, with minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin. mdpi.comnih.gov

Another study synthesized new pyrazine-based heterocycles and evaluated their antibacterial activity. Pyrazine-pyridone derivative 5d showed potent inhibition against S. aureus (18 mm zone of inhibition), while compound 5c was highly active against E. coli (15 mm zone of inhibition), with potencies comparable to the antibiotic gentamicin. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carboxylic Acid Derivatives (μg/mL)

| Compound | E. coli | P. aeruginosa | B. subtilis | S. aureus | C. albicans |

| P3 | 50 | >100 | 12.5 | 6.25 | 12.5 |

| P4 | 50 | >100 | 6.25 | 12.5 | 3.125 |

| P6 | >100 | 25 | 12.5 | 12.5 | 6.25 |

| P7 | 50 | 25 | 12.5 | 25 | 12.5 |

| P9 | 50 | 25 | 12.5 | 12.5 | 6.25 |

| P10 | >100 | 25 | 6.25 | 6.25 | 3.125 |

| Data adapted from research on pyrazine-2-carboxylic acid derivatives. rjpbcs.com |

Pyrazinamide, a pyrazine derivative, is a cornerstone of first-line tuberculosis treatment, highlighting the potent antimycobacterial activity of this class of compounds. nih.govbohrium.com This has driven significant research into novel pyrazine analogs to combat drug-resistant strains of Mycobacterium tuberculosis.

In one study, hybrid molecules combining a pyrazine scaffold with other antimycobacterial moieties were designed and synthesized. Six of the thirty-one compounds tested showed significant activity against Mycobacterium tuberculosis H37Rv, with MIC values ≤6.25 µg/ml, which is comparable to pyrazinamide. In silico studies suggested that these compounds may act by inhibiting the pantothenate synthetase enzyme. nih.gov

Another research effort focused on synthesizing pyrazine and quinoxaline derivatives. The 4-acetoxybenzyl ester of pyrazinoic acid and 4'-acetoxybenzyl 2-quinoxalinecarboxylate demonstrated excellent activity against M. tuberculosis, with MIC ranges of less than 1-6.25 µg/mL. bohrium.com

Further research into pyrazine-2-carboxylic acid hydrazide derivatives revealed that while many hydrazone derivatives were less active than pyrazinamide, the N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide showed the highest activity against M. tuberculosis H37Rv, with an IC90 of 16.87 µg/mL. researchgate.net

Table 3: Antimycobacterial Activity of Selected Pyrazine Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/ml) | Reference |

| Pyrazinamide | 6.25 | nih.gov |

| Compound 8a | ≤6.25 | nih.gov |

| Compound 8b | ≤6.25 | nih.gov |

| Compound 8c | ≤6.25 | nih.gov |

| Compound 8d | ≤6.25 | nih.gov |

| 4-acetoxybenzyl ester of pyrazinoic acid | <1-6.25 | bohrium.com |

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | <1-6.25 | bohrium.com |

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | 16.87 (IC90) | researchgate.net |

Exploration of Antiparasitic Potentials in Pyrazine Analogues

The structural diversity of pyrazine derivatives has also led to their investigation as potential treatments for parasitic diseases. nih.gov Research has shown that certain pyrazine analogs exhibit activity against protozoal infections.

A series of pyrazine derivatives were evaluated for their potential to treat malaria. These compounds were tested in vitro in a Plasmodium falciparum growth inhibition assay. The research identified several pyrazine analogs with promising antimalarial activity, forming the basis for further drug development efforts against this parasitic disease. nih.gov The versatility of the pyrazine scaffold allows for the generation of large libraries of compounds for screening against various parasitic targets.

Research into Trypanocidal Activity and Related Parasitic Diseases

The pyrazine scaffold has been identified as a promising starting point for the development of new therapies for parasitic diseases, including Human African Trypanosomiasis, caused by Trypanosoma brucei. In a high-throughput screening of approximately 87,000 compounds, a pyrazine carboxamide derivative was identified as a potent trypanocide with a low molecular weight and an EC50 value of 0.49 μM against Trypanosoma brucei brucei. nih.gov Further optimization of this initial hit led to the development of derivatives with significantly improved potency, with some compounds exhibiting EC50 values as low as 25 nM. nih.gov These potent compounds demonstrated high selectivity for T. brucei over other protozoan parasites and showed a strong correlation of activity against the human infective subspecies Trypanosoma brucei rhodesiense. nih.gov

Another class of pyrazine-related compounds, the 2-arylquinazolin-4-hydrazines, has also been investigated for its trypanocidal and leishmanicidal activities. Several derivatives in this series displayed noteworthy activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values against the epimastigote form of the parasite ranging from 11.48 to 17.99 μM. nih.gov

The following table summarizes the trypanocidal activity of selected pyrazine and quinazoline derivatives against different Trypanosoma species.

| Compound Class | Target Organism | Activity Metric | Value |

| Pyrazine Carboxamide | Trypanosoma brucei brucei | EC50 | 0.49 μM (initial hit) |

| Pyrazine Carboxamide | Trypanosoma brucei brucei | EC50 | 25 nM (optimized derivative) |

| 2-Arylquinazolin-4-hydrazine | Trypanosoma cruzi (epimastigotes) | IC50 | 11.48 - 17.99 μM |

Mechanistic Studies at the Molecular Level (e.g., enzyme inhibition research relevant to parasites)

The mechanisms of action for the trypanocidal activity of pyrazine derivatives are multifaceted. For the highly potent pyrazine carboxamides identified through high-throughput screening, the compounds were found to be exquisitely selective for T. brucei, suggesting a specific molecular target within the parasite. nih.gov While the exact target was not fully elucidated in the initial report, the study highlighted the drug-like properties of these compounds, including their ability to penetrate the central nervous system, a critical feature for treating the late stage of Human African Trypanosomiasis. nih.gov

In the case of the 2-arylquinazolin-4-hydrazines, mechanistic studies suggest a dual mode of action. These compounds have been proposed to act as either antifolate agents or as nitric oxide (NO) donors. nih.gov The release of NO is particularly toxic to trypanosomatids while having minimal side effects on host macrophages, making it a valuable therapeutic strategy. nih.gov Spectroscopic and theoretical studies supported the hypothesis that the hydrazine (B178648) moiety, when attached to an electron-deficient ring, can be cleaved in an oxidative environment to release NO. nih.gov

Enzyme Inhibition Studies of Pyrazine-Derived Scaffolds

The pyrazine ring is a key structural motif in a variety of enzyme inhibitors, with research focusing on several classes of enzymes, most notably kinases.

Research into Kinase Inhibition (e.g., CDK2 inhibition for related pyrazolopyrimidines)

While direct studies on 2-chloro-3-pyrrolidin-1-ylpyrazine as a kinase inhibitor are limited, the related pyrazolopyrimidine scaffold has been extensively investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.govresearchgate.netresearchgate.net Overexpression of CDKs, such as CDK2, is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.gov

Pyrazolopyrimidine derivatives have been designed and synthesized as potent CDK2 inhibitors. nih.govnih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. nih.govresearchgate.net Molecular docking studies have confirmed that these derivatives can form essential hydrogen bonds with key amino acid residues, such as Leu83, in the active site of CDK2. nih.gov

A series of novel pyrazolopyrimidine derivatives demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex, with one of the most potent compounds exhibiting an IC50 value of 0.061 μM. nih.gov The following table presents the CDK2 inhibitory activity of selected pyrazolopyrimidine compounds.

| Compound Scaffold | Target Enzyme | IC50 |

| Pyrazolopyrimidine | CDK2/cyclin A2 | 0.061 μM |

Modulation of Other Molecular Targets

Beyond kinase inhibition, pyrazine-derived scaffolds have been shown to modulate the activity of other important molecular targets. For example, certain pyrazine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). researchgate.net

Furthermore, pyrazolo[1,5-a]pyrazine derivatives have been developed as inhibitors of the Janus kinase (JAK) family. nih.gov One such compound displayed potent inhibition of JAK1, JAK2, and TYK2 with IC50 values of 3 nM, 8.5 nM, and 7.7 nM, respectively, while showing weaker activity against JAK3. nih.gov Another pyrazine-2-carboxamide derivative, darovasertib, is a potent inhibitor of protein kinase C (PKC) with IC50 values of 1.9 nM, 0.4 nM, and 3.1 nM against PKCα, PKCθ, and GSK3β, respectively. nih.gov

Advanced Mechanistic Studies of Biological Interactions (excluding cellular toxicity or adverse effects)

The biological activity of pyrazine-based compounds is intrinsically linked to their molecular interactions with protein targets. A systematic analysis of the RCSB PDB database has provided insights into the binding modes of pyrazine-containing ligands. acs.orgnih.gov The most common interaction is a hydrogen bond to one of the pyrazine nitrogen atoms, which acts as a hydrogen bond acceptor. acs.orgnih.gov Additionally, weak hydrogen bonds can form with the pyrazine hydrogen atoms acting as donors. acs.orgnih.gov